molecular formula C17H14ClF3N2O3S B2991944 4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309475-61-2

4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2991944
CAS No.: 2309475-61-2
M. Wt: 418.82
InChI Key: FBGDDRZDYMZAKE-UHFFFAOYSA-N
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Description

4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a trifluoromethyl group, a methoxy group, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole core is known for interacting with various biological targets, making it useful in drug discovery.

Medicine: In medicine, 4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to modulate biological pathways.

Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors, while the indole core interacts with enzymes and other proteins. The exact pathways and targets depend on the specific application, but generally, the compound modulates biological processes through its structural features.

Comparison with Similar Compounds

  • 4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide: is unique due to its trifluoromethyl group, which is not present in many similar compounds.

  • This compound: has a higher binding affinity and stability compared to compounds without the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group significantly enhances the compound's chemical and biological properties, making it more effective in various applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3S/c1-26-14-4-2-3-13-15(14)12(9-22-13)16(17(19,20)21)23-27(24,25)11-7-5-10(18)6-8-11/h2-9,16,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGDDRZDYMZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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